2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)-N-(4-(methylsulfonyl)phenyl)acetamide
Description
This compound features a 4-methoxy-substituted benzo[d]thiazole core linked via a methylamino-acetamide bridge to a 4-(methylsulfonyl)phenyl group. The methoxy group enhances electron density on the benzothiazole ring, while the methylsulfonyl substituent on the phenyl ring introduces strong electron-withdrawing properties. The compound’s synthesis likely involves cyclization reactions to form the benzothiazole core, followed by electrophilic substitutions or coupling reactions to introduce the acetamide and sulfonyl groups .
Properties
IUPAC Name |
2-[(4-methoxy-1,3-benzothiazol-2-yl)-methylamino]-N-(4-methylsulfonylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4S2/c1-21(18-20-17-14(25-2)5-4-6-15(17)26-18)11-16(22)19-12-7-9-13(10-8-12)27(3,23)24/h4-10H,11H2,1-3H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCSHBOKPPNMILL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1=CC=C(C=C1)S(=O)(=O)C)C2=NC3=C(C=CC=C3S2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)-N-(4-(methylsulfonyl)phenyl)acetamide is a synthetic organic molecule of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 349.46 g/mol. Its structure includes a thiazole ring, a methoxy group, and a methylsulfonyl phenyl moiety, which contribute to its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₃N₃O₂S |
| Molecular Weight | 349.46 g/mol |
| Chemical Structure | Complex with thiazole and methoxy groups |
Anticancer Activity
Research has indicated that thiazole derivatives, including this compound, exhibit significant anticancer properties. A study conducted on various thiazole derivatives showed that modifications to the N-aryl amide group significantly influenced their anticancer activity against tumor cell lines such as A549 and C6. The mechanism observed involved induction of apoptosis in cancer cells through caspase activation and inhibition of DNA synthesis .
Antimicrobial Activity
Thiazole derivatives are also noted for their antimicrobial properties. In vitro studies have demonstrated the efficacy of similar compounds against various bacterial strains, suggesting that the presence of specific functional groups enhances their interaction with microbial targets .
Leishmanicidal Activity
A related study on phthalimido-thiazole derivatives highlighted their leishmanicidal activity, which was attributed to structural features similar to those found in this compound. The compounds exhibited low cytotoxicity towards mammalian cells while effectively reducing the survival rate of Leishmania infantum parasites .
Structure-Activity Relationships (SAR)
The SAR studies indicate that the substitution patterns on the thiazole ring and the aryl groups significantly affect the biological activity of these compounds. For instance:
- Electron-withdrawing groups at specific positions enhance potency.
- Non-bulky substituents are preferred for optimal interaction with biological targets.
This information is crucial for designing new derivatives with improved efficacy and reduced toxicity.
The proposed mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation and microbial growth.
- Receptor Interaction : It may interact with cellular receptors, leading to altered signaling pathways that promote apoptosis in cancer cells.
- DNA Interaction : Similar compounds have been shown to intercalate into DNA, disrupting replication processes.
Case Studies
- Anticancer Efficacy : In a study evaluating various thiazole derivatives, compounds structurally similar to this compound demonstrated significant cytotoxic effects on A549 lung cancer cells, with IC50 values indicating potent activity .
- Leishmaniasis Treatment : Another investigation into thiazole derivatives indicated promising results against Leishmania species, showcasing their potential as new therapeutic agents in treating leishmaniasis .
Comparison with Similar Compounds
Structural Analogues with Benzothiazole/Thiazole Cores
Key Observations :
- Electron-Withdrawing Groups : The target’s methylsulfonyl group enhances polarity and metabolic stability compared to nitro () or azide () substituents, which are prone to reduction or instability .
Substituent Effects on Bioactivity
- Methoxy vs. Halogen Substituents : The target’s 4-methoxy group on benzothiazole may improve lipophilicity compared to halogenated analogues (e.g., 4-chlorophenyl in ), balancing membrane permeability and solubility .
- Sulfonyl vs. Sulfonamide Groups : Methylsulfonyl (target) is less basic than sulfonamide-containing compounds (e.g., ’s 6b), reducing off-target interactions with charged residues .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
